[3H]ramosetron
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Overview
Description
[3H]ramosetron is a radiolabeled form of ramosetron, a potent and selective serotonin type 3 receptor antagonist. Ramosetron is primarily used to treat nausea and vomiting associated with chemotherapy and postoperative recovery. It is also effective in managing symptoms of irritable bowel syndrome with diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ramosetron hydrochloride involves multiple steps, starting from tetrahydrobenzoimidazole. The process includes protecting the compound by cycloacylation, arylcarbonylation, and acid hydrolysis . The intermediate compounds are then subjected to hydrogenation, hydrolysis, amidation, aromatic nucleus phosphinylidyneization, and fractionation . The final product is obtained through recrystallization, yielding white crystals with a melting point of 240-245°C .
Industrial Production Methods
Industrial production of ramosetron hydrochloride follows a similar multi-step process but is optimized for higher yield and purity. The use of solvents and reagents is carefully controlled to ensure safety and efficiency. The process typically involves large-scale hydrogenation and hydrolysis reactions, followed by purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ramosetron undergoes various chemical reactions, including:
Oxidation: Ramosetron can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Ramosetron can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ramosetron, which can be used for further pharmacological studies .
Scientific Research Applications
Chemistry
In chemistry, [3H]ramosetron is used as a radiolabeled tracer to study the binding affinity and kinetics of serotonin type 3 receptors. This helps in understanding the receptor’s role in various physiological processes .
Biology
In biological research, this compound is used to investigate the distribution and density of serotonin type 3 receptors in different tissues. This information is crucial for developing targeted therapies for conditions like irritable bowel syndrome and chemotherapy-induced nausea .
Medicine
In medicine, ramosetron is used to manage symptoms of irritable bowel syndrome with diarrhea and to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The radiolabeled form, this compound, is used in clinical studies to monitor the drug’s pharmacokinetics and biodistribution .
Industry
In the pharmaceutical industry, this compound is used in drug development and quality control processes. It helps in ensuring the consistency and efficacy of ramosetron-containing medications .
Mechanism of Action
Ramosetron exerts its effects by selectively antagonizing serotonin type 3 receptors. These receptors are located on the vagus nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, ramosetron prevents the binding of serotonin, thereby reducing nausea, vomiting, and diarrhea .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another serotonin type 3 receptor antagonist used to treat nausea and vomiting.
Granisetron: Similar to ondansetron, used for the same indications.
Palonosetron: A newer serotonin type 3 receptor antagonist with a longer half-life
Uniqueness of Ramosetron
Ramosetron is unique due to its higher potency and longer duration of action compared to other serotonin type 3 receptor antagonists. It is particularly effective in treating irritable bowel syndrome with diarrhea, a condition for which other similar compounds are not typically used .
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(tritritiomethyl)indol-3-yl]methanone |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1/i1T3 |
InChI Key |
NTHPAPBPFQJABD-WENCKANPSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 |
Origin of Product |
United States |
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